

Application Notes and Protocols for Radiolabeling of ISO-CHLORIDAZON

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Compound of Interest

Compound Name: ISO-CHLORIDAZON

Cat. No.: B1142978

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Introduction

ISO-CHLORIDAZON is a herbicide belonging to the pyridazinone class of chemicals, which acts by inhibiting photosynthesis in target weeds.[1] For tracer studies in metabolism, environmental fate, and pharmacokinetic analysis, radiolabeling of the molecule is essential. This document provides a detailed protocol for the radiolabeling of **ISO-CHLORIDAZON** with Carbon-14 (^{14}C), a preferred isotope for such studies due to its long half-life and chemical identity with stable carbon.[2][3] The protocol is based on a plausible synthetic route adapted from the known synthesis of its isomer, chloridazon.[4][5]

Chemical Structure of **ISO-CHLORIDAZON**:

- Molecular Formula: $\text{C}_{10}\text{H}_8\text{ClN}_3\text{O}$ [6]
- CAS Number: 162354-96-3[6]
- Canonical SMILES: C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)N[6]

Experimental Protocols

Protocol 1: Synthesis of ^{14}C -ISO-CHLORIDAZON

This protocol outlines a multi-step synthesis to incorporate a ^{14}C label into the phenyl ring of **ISO-CHLORIDAZON**, starting from commercially available $[\text{U-}^{14}\text{C}]$ -aniline.

Materials and Reagents:

- $[\text{U-}^{14}\text{C}]$ -Aniline
- Non-labeled aniline
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Sodium acetate (CH_3COONa)
- Mucochloric acid
- Hydrazine sulfate
- Ammonia (aqueous solution)
- Phosphorus oxychloride (POCl_3)
- Solvents: Ethanol, Diethyl ether, Ethyl acetate, Hexane
- Silica gel for column chromatography

Step 1: Preparation of $[\text{U-}^{14}\text{C}]$ -Phenylhydrazine Hydrochloride

- A solution of $[\text{U-}^{14}\text{C}]$ -aniline (specific activity to be determined based on experimental requirements) is diluted with a known amount of non-labeled aniline in a reaction vessel cooled to 0-5 °C.
- Concentrated hydrochloric acid is added dropwise with stirring to form the aniline hydrochloride salt.
- An aqueous solution of sodium nitrite is added slowly while maintaining the temperature below 5 °C to form the diazonium salt.

- The diazonium salt solution is then reduced to [U-¹⁴C]-phenylhydrazine, for instance by the addition of a solution of sodium sulfite followed by acidification.
- The resulting [U-¹⁴C]-phenylhydrazine is extracted with diethyl ether, and the solvent is evaporated. The product is then converted to the hydrochloride salt by treatment with HCl in ethanol.

Step 2: Synthesis of 4,5-dichloro-3(2H)-pyridazinone

- A solution of mucochloric acid in water is heated.[7]
- A mixture of hydrazine sulfate and sodium acetate is added to the heated solution.[7]
- The resulting precipitate of 4,5-dichloro-3(2H)-pyridazinone is collected by filtration and recrystallized from water.[7]

Step 3: Synthesis of [U-¹⁴C]-2-phenyl-4,5-dichloro-3(2H)-pyridazinone

- The 4,5-dichloro-3(2H)-pyridazinone from Step 2 is reacted with the [U-¹⁴C]-phenylhydrazine hydrochloride from Step 1 in a suitable solvent such as ethanol.
- The reaction mixture is heated under reflux for several hours.
- After cooling, the product is isolated by filtration or extraction and purified by column chromatography.

Step 4: Amination to form [U-¹⁴C]-**ISO-CHLORIDAZON**

- The [U-¹⁴C]-2-phenyl-4,5-dichloro-3(2H)-pyridazinone is treated with aqueous ammonia in a sealed reaction vessel.
- The reaction is heated to promote nucleophilic aromatic substitution of one of the chlorine atoms with an amino group. The position of substitution will determine the final isomer. To obtain the specific **ISO-CHLORIDAZON** isomer, reaction conditions would need to be optimized.
- The crude [U-¹⁴C]-**ISO-CHLORIDAZON** is then purified by preparative High-Performance Liquid Chromatography (HPLC).

Quality Control:

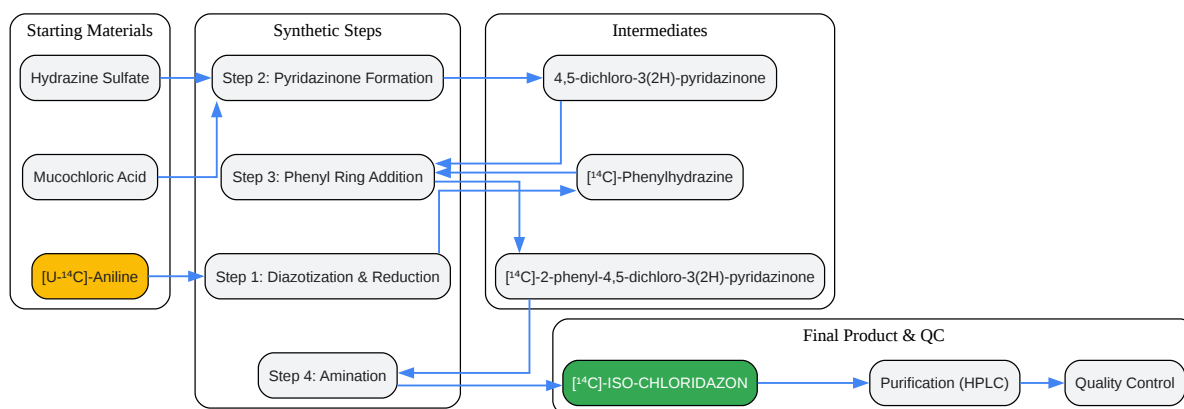
- **Radiochemical Purity:** Determined by radio-HPLC and Thin Layer Chromatography (TLC) with radiometric detection.
- **Chemical Purity:** Assessed by HPLC with UV detection and compared with a non-labeled analytical standard.
- **Specific Activity:** Calculated by measuring the radioactivity of a known mass of the purified product using a liquid scintillation counter.
- **Structural Confirmation:** Confirmed by mass spectrometry (MS) and comparison of the retention time with an authentic standard.

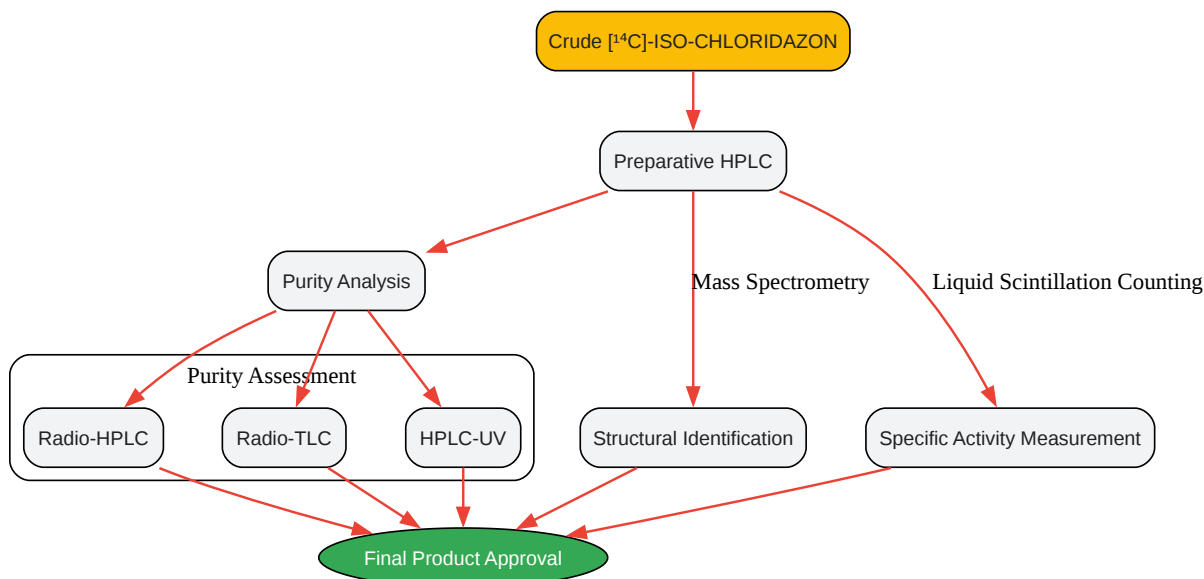
Data Presentation

Table 1: Summary of Radiolabeling Reaction Parameters and Results

Parameter	Value
Starting Material	[U- ¹⁴ C]-Aniline
Isotope	Carbon-14
Position of Label	Uniformly in the Phenyl Ring
Radiochemical Yield (Overall)	5-15% (Typical for multi-step radiosynthesis)
Radiochemical Purity	> 98%
Specific Activity	1.85-3.70 GBq/mmol (50-100 mCi/mmol)
Analytical Techniques	HPLC, TLC, MS, LSC

Visualizations





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